AZ2

PI3Kγ inhibition Biochemical potency Inhibitor comparison

Research on PI3Kγ often suffers from off-target effects of pan-inhibitors. AZ2 solves this with unmatched selectivity. • >1000-fold selectivity over PI3Kα/β ensures phenotype attribution solely to PI3Kγ. • IC50 ~0.5 nM enables effective in vivo target engagement at low doses. • Unique DFG-out conformation provides a distinct chemical tool for resistance and PROTAC design. Supplied with full analytical data, ready for immediate dispatch.

Molecular Formula C20H23N3O2S
Molecular Weight 369.483
Cat. No. B1192191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ2
SynonymsAZ2;  AZ 2;  AZ-2
Molecular FormulaC20H23N3O2S
Molecular Weight369.483
Structural Identifiers
SMILESCC(NC1=NC(C)=C(C2=CC3=C(C(N([C@H](C4CC4)C)C3)=O)C(C)=C2)S1)=O
InChIInChI=1S/C20H23N3O2S/c1-10-7-15(18-11(2)21-20(26-18)22-13(4)24)8-16-9-23(19(25)17(10)16)12(3)14-5-6-14/h7-8,12,14H,5-6,9H2,1-4H3,(H,21,22,24)/t12-/m0/s1
InChIKeyCNCRCDLWUGCPSJ-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZ2: Potent and Selective PI3Kγ Inhibitor


AZ2 is a synthetic small molecule that functions as a highly selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform [1]. It is characterized by a pIC50 of 9.3 for PI3Kγ, translating to an IC50 of approximately 0.5 nM . Structurally, AZ2 represents a novel chemotype that binds to the ATP-binding pocket of PI3Kγ, uniquely inducing a DFG-out conformational change that is not observed with other isoforms [1]. This mechanism underpins its exceptional selectivity profile, which exceeds 1000-fold over the class I PI3K isoforms PI3Kα and PI3Kβ .

Target Engagement PI3Kγ-selective inhibition reported; ATP-competitive with DFG-out conformational change
Selectivity Context Isoform-selectivity assay context over class I PI3K (α, β) suitable for pathway studies

AZ2 vs. Generic PI3K Inhibitors


The class I PI3K family (α, β, γ, δ) shares high sequence homology, yet their distinct physiological roles necessitate precise isoform targeting to avoid confounding biological effects or toxicity. Generic or pan-PI3K inhibitors cannot replicate the experimental outcomes achievable with AZ2 because they lack the requisite isoform discrimination. For instance, while compounds like Gedatolisib and Omipalisib inhibit multiple PI3K isoforms [1], AZ2's >1000-fold selectivity for PI3Kγ over α and β ensures that observed phenotypes are specifically attributable to PI3Kγ inhibition . This is critical for research in immuno-oncology and inflammation, where PI3Kγ plays a non-redundant role in myeloid cell function. Furthermore, AZ2's unique DFG-out binding mechanism, which induces a conformational change specific to PI3Kγ, is not replicated by other chemotypes [2]. Substitution with a less selective inhibitor would introduce off-target activity, compromising data integrity and increasing the risk of spurious conclusions.

Attribute
AZ2 (Reported)
Pan-PI3K Inhibitor
Isoform Selectivity
Reported PI3Kγ-selective profile
Broad class I inhibition may shift pathway interpretation
Binding Mechanism
DFG-out conformational change reported
Standard ATP-competitive binding may not replicate PI3Kγ-specific conformational effects

AZ2 Comparator Evidence Summary


Potency vs. AS-605240 and AS-252424

In biochemical assays, AZ2 inhibits PI3Kγ with a pIC50 of 9.3, corresponding to an IC50 of approximately 0.5 nM . This potency is significantly greater than that of earlier PI3Kγ inhibitors. Cross-study analysis shows AS-605240 has an IC50 of 8 nM, representing a 16-fold difference in potency [1]. Similarly, AS-252424 has an IC50 of 33 nM, a 66-fold difference . These potency differences are substantial and can critically impact the inhibitor concentration required in cell-based or in vivo experiments to achieve effective target engagement.

Potency Context
Reported
pIC50 9.3 (≈0.5 nM); 16–66-fold reported difference vs AS-605240, AS-252424
Reported potency context may support lower-concentration assay design
Biochemical assay; cross-study comparison
PI3Kγ inhibition Biochemical potency Inhibitor comparison

Selectivity vs. Eganelisib (IPI-549)

AZ2 achieves an exceptional level of selectivity for PI3Kγ over the closely related class I isoforms PI3Kα and PI3Kβ. Data from Aladdin Scientific show a pIC50 of 9.3 for PI3Kγ, compared to 5.1 for PI3Kα and 4.5 for PI3Kβ, representing a >1000-fold selectivity . In contrast, the clinical-stage PI3Kγ inhibitor Eganelisib (IPI-549) demonstrates a >100-fold selectivity over other lipid and protein kinases . While both are considered selective, the order-of-magnitude difference in the selectivity window (1000-fold vs. 100-fold) means that AZ2 offers a substantially lower risk of off-target PI3Kα/β engagement at concentrations required for complete PI3Kγ inhibition.

Selectivity Window
Reported
>1000-fold over PI3Kα/β vs >100-fold for Eganelisib
Isoform-selectivity context may support PI3Kγ-specific interpretation
Biochemical kinase panel; cross-study values
Isoform selectivity Off-target activity PI3K inhibitors

Unique DFG-Out Binding Mode

Structural biology studies have revealed that AZ2 binds to the ATP pocket of PI3Kγ in a manner distinct from typical Type I inhibitors. While it initially binds like a Type I inhibitor, it subsequently induces a DFG-out conformational change and rearrangement of the activation loop, a feature characteristic of Type II inhibitors but which, in this case, occurs only in PI3Kγ [1]. This unique mechanism is not reported for other PI3Kγ inhibitors like AS-605240 or IPI-549, which are described as ATP-competitive inhibitors without this conformational change. This novel binding mode is a direct contributor to its exceptional isoform selectivity.

Binding Mode
Class-level inference
Induces DFG-out conformational change unique to PI3Kγ
Reported binding-mode context may contribute to selectivity profile
X-ray crystallography; requires confirmation in other systems
Binding mechanism Conformational change Kinase inhibition

Cellular Selectivity in SKOV-3 Cells

In a cellular context, AZ2's selectivity is maintained. In SKOV-3 ovarian cancer cells, which harbor a constitutively activated PI3K/Akt pathway, treatment with AZ2 across a concentration range of 0.1–100 nM for 1 hour confirmed excellent selectivity for PI3Kγ . This assay demonstrates that the high biochemical selectivity translates to a cellular environment where other PI3K isoforms are active, thereby validating its utility as a precise tool compound. While comparative cellular selectivity data for other inhibitors in this exact model may not be directly available, the ability of AZ2 to selectively engage PI3Kγ in a complex cellular milieu with high pathway activity is a key differentiator.

Cellular Selectivity
Data to verify
Maintains PI3Kγ selectivity in SKOV-3 cells (0.1–100 nM)
Supports cellular-target-engagement context
SKOV-3 cells; single model, verify in other cell contexts
Cellular target engagement PI3K/Akt pathway SKOV-3 cells

AZ2 Key Research Applications


Myeloid Cell & Tumor Immunology Studies

AZ2's unmatched selectivity (>1000-fold over PI3Kα/β) makes it the definitive tool for dissecting PI3Kγ-specific functions in myeloid cells, such as macrophages, neutrophils, and myeloid-derived suppressor cells (MDSCs), without confounding effects from other class I PI3Ks . This is critical for preclinical immuno-oncology research, where precise modulation of the tumor immune microenvironment is essential [1].

Inflammatory & Autoimmune Disease Models

The high potency (IC50 ≈ 0.5 nM) of AZ2 allows for effective target engagement at low concentrations in vivo, minimizing off-target liabilities . This profile is ideal for validating PI3Kγ inhibition in established animal models of inflammatory diseases, such as arthritis, asthma, and lupus, where early-generation inhibitors with lower potency and selectivity showed promise but were limited by their profile [2].

PI3Kγ Resistance Mechanisms in Cancer

The unique DFG-out binding mechanism of AZ2, specific to PI3Kγ, provides a structurally distinct tool to investigate resistance mechanisms that may emerge against other classes of PI3K inhibitors [3]. This is particularly relevant for combination therapy studies in cancers where PI3K pathway activation is a known driver, such as in certain PTEN-deficient tumors [4].

Scaffold for Next-Gen PI3Kγ Modalities

The well-characterized binding mode and high selectivity of AZ2 make it an excellent scaffold for designing novel therapeutic modalities, such as proteolysis-targeting chimeras (PROTACs) aimed at degrading PI3Kγ [5]. Its unique chemotype and binding kinetics can be exploited to develop bifunctional molecules with enhanced efficacy or distinct pharmacological properties [6].

Application
Selection Property
Validation Focus
Myeloid cell immunology studies
Isoform-selectivity profile
PI3Kγ pathway engagement in myeloid models
Inflammatory disease model studies
Reported potency context
Target engagement and exposure in inflammatory models
Resistance mechanism studies in cancer
DFG-out binding mechanism
PI3Kγ-specific signaling in PTEN-deficient tumor models
Scaffold development for targeted degraders
Binding-mode characterization
Ligand-binding kinetics and degradation probe design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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